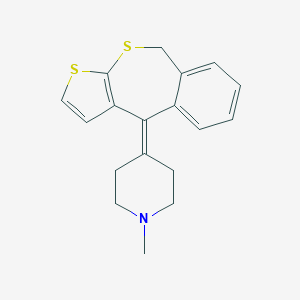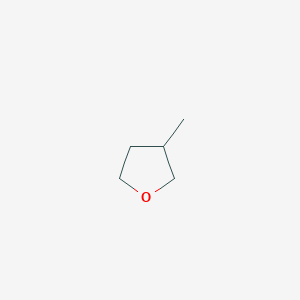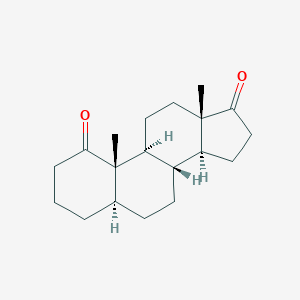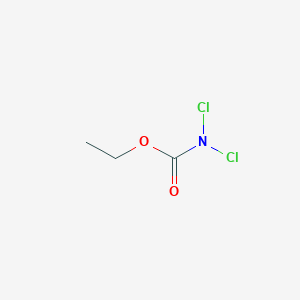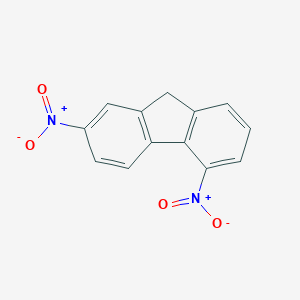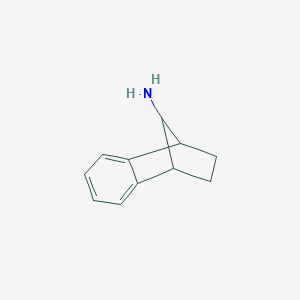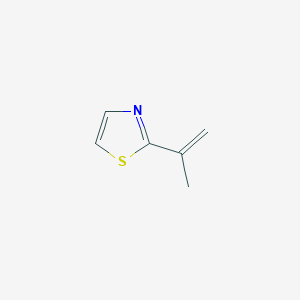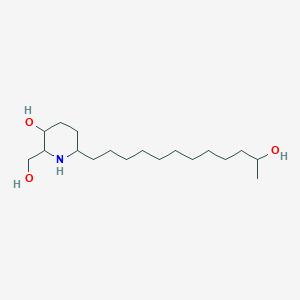
calcium;dioxido(oxo)silane;zirconium(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
calcium;dioxido(oxo)silane;zirconium(4+) is a compound that combines silicic acid with calcium and zirconium ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of silicic acid (H2SiO3), calcium zirconium(4+) salt (4:2:1) typically involves the reaction of silicic acid with calcium and zirconium salts under controlled conditions. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of silicic acid (H2SiO3), calcium zirconium(4+) salt (4:2:1) may involve large-scale reactions using high-purity raw materials. The process may include steps such as mixing, heating, and purification to obtain the final product with the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
calcium;dioxido(oxo)silane;zirconium(4+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zirconium.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of zirconium.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other elements or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various acids and bases. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation states of zirconium, while reduction reactions may yield lower oxidation states.
Aplicaciones Científicas De Investigación
calcium;dioxido(oxo)silane;zirconium(4+) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: The compound is used in the production of ceramics, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of silicic acid (H2SiO3), calcium zirconium(4+) salt (4:2:1) involves its interaction with molecular targets and pathways in various systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Silicic acid (H2SiO3), calcium salt (1:1)
- Calcium silicate
- Zirconium silicate
Uniqueness
calcium;dioxido(oxo)silane;zirconium(4+) is unique due to its specific combination of silicic acid, calcium, and zirconium ions. This combination imparts distinct chemical properties and potential applications that are not observed in similar compounds. For example, the presence of zirconium ions can enhance the compound’s stability and reactivity in certain reactions.
Propiedades
Número CAS |
14284-24-3 |
|---|---|
Fórmula molecular |
CaO9Si3Zr |
Peso molecular |
359.55 g/mol |
Nombre IUPAC |
calcium;dioxido(oxo)silane;zirconium(4+) |
InChI |
InChI=1S/Ca.3O3Si.Zr/c;3*1-4(2)3;/q+2;3*-2;+4 |
Clave InChI |
AJELVSDAOKZZHZ-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ca+2].[Zr+4] |
SMILES canónico |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ca+2].[Zr+4] |
| 14284-24-3 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


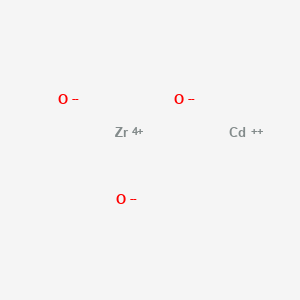
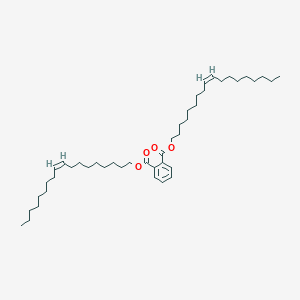
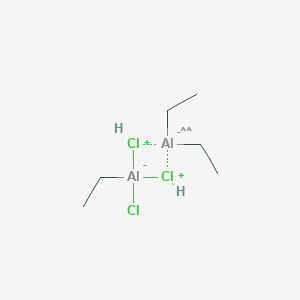
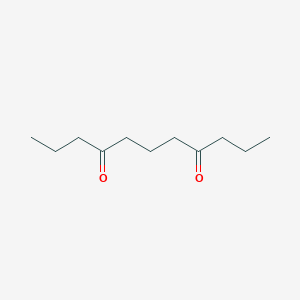
![N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B83539.png)
